This compound falls under the category of heterocyclic compounds due to the presence of the oxazole ring. It is also classified as a carboxylic acid because of the carboxyl functional group (-COOH) present in its structure. The compound has potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of biologically active molecules.
The synthesis of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid typically involves the enantioselective ring-opening of cyclic acid anhydrides. One common synthetic route utilizes chiral catalysts to enhance enantioselectivity. The reaction conditions generally require mild temperatures and solvents such as dichloromethane or toluene.
Industrial production may employ continuous flow reactors and automated systems to improve efficiency and yield during large-scale synthesis.
The molecular structure of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid features a five-membered oxazole ring that contributes to its heterocyclic nature. The compound consists of two phenyl groups attached to the oxazole ring, which enhances its steric and electronic properties.
The stereochemistry is critical for its biological activity; thus, understanding the spatial arrangement of atoms within the molecule is essential for predicting its interactions with biological targets.
(4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid can participate in various chemical reactions:
Reactions are generally conducted under controlled temperatures in inert atmospheres to minimize side reactions. The choice of reagents significantly influences the outcome and yields of these transformations.
The mechanism of action for (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid involves interactions with specific molecular targets through its functional groups. The oxazole ring and carboxylic acid group can form hydrogen bonds and electrostatic interactions with enzymes or receptors.
These interactions can modulate enzyme activity or receptor binding affinities, leading to various biological effects. The stereochemistry plays a crucial role in determining the specificity and efficacy of these interactions.
The physical and chemical properties of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid are summarized as follows:
Property | Value |
---|---|
Molecular Weight | 267.28 g/mol |
Density | 1.27 g/cm³ (predicted) |
Melting Point | 203–204 °C |
Boiling Point | 486.3 °C (predicted) |
pKa | 0.87 (predicted) |
Storage Conditions | 2–8 °C |
These properties are essential for understanding how the compound behaves under various conditions and its stability during storage.
(4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid has several scientific applications:
The discovery of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid is inextricably linked to the development of paclitaxel (Taxol®), a groundbreaking anticancer drug first isolated from the Pacific yew tree (Taxus brevifolia) in the 1960s. By the late 1980s and early 1990s, as researchers sought to improve the synthetic accessibility of taxanes, this compound emerged as a crucial intermediate for constructing paclitaxel's complex side chain. The compound is commercially recognized under various synonyms including "Side chain of paclitaxel" and "Said chain of Paclitaxel 2," reflecting its fundamental role in taxane chemistry [2] [5].
The compound addressed a critical bottleneck in taxane semi-synthesis—the efficient installation of the N-benzoylphenylisoserine side chain at C-13 of the taxane core. Early synthetic routes to paclitaxel faced challenges in stereocontrol and yield for this segment. The emergence of this oxazoline-carboxylic acid derivative provided a solution through its pre-configured (4S,5R) stereochemistry, which perfectly matched the required (2R,3S) configuration of phenylisoserine in paclitaxel after oxazoline ring opening. This strategic application significantly streamlined taxane production, transforming it from a resource-limited natural product to a more accessible semi-synthetic pharmaceutical [5] [6].
Table 1: Key Identifiers of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic Acid
Property | Value |
---|---|
CAS Registry Number | 158722-22-6 |
Molecular Formula | C₁₆H₁₃NO₃ |
Molecular Weight | 267.28 g/mol |
IUPAC Name | (4S,5R)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic acid |
Common Synonyms | Side chain of paclitaxel; Said chain of Paclitaxel 2 |
Purity Specifications | ≥95-98% |
Storage Requirements | 2-8°C (Refrigerated) |
Physical Form | Solid (crystalline) |
The chiral integrity at positions C4 and C5 of the molecule represents its most structurally critical feature, with the (4S,5R) configuration serving as a topological match for the bioactive conformation required in taxane therapeutics. This specific stereochemistry allows the molecule to serve as a direct precursor to (2R,3S)-3-phenylisoserine—the actual side chain component in paclitaxel and docetaxel. The spatial orientation of functional groups directly influences the molecule's ability to adopt the bioactive conformation necessary for binding to tubulin proteins in cancer cells [2] [5] [9].
The oxazoline ring in the structure provides both conformational rigidity and synthetic versatility. This five-membered heterocycle locks the relative positions of the phenyl substituent at C4 and the carboxylic acid at C5, effectively protecting the stereocenters from racemization during synthetic manipulations. The ring strain also facilitates regioselective ring-opening reactions when coupled to taxane core structures. Spectroscopic analysis and X-ray crystallography confirm that the phenyl ring at C4 adopts a pseudo-equatorial position while the carboxylic acid at C5 extends axially, creating a distinctive molecular topology that enzymes and biological receptors recognize specifically [5] [9].
The molecule's physicochemical properties further enhance its pharmaceutical utility. It possesses a melting point of 203-204°C, indicating significant crystalline stability, and a predicted pKa of 0.87±0.60, reflecting the moderate acidity of its carboxylic acid group. The density of 1.27±0.1 g/cm³ suggests efficient molecular packing in the solid state. These properties collectively contribute to the compound's handling characteristics, solubility profile, and reactivity patterns, making it suitable for multi-step synthetic sequences in drug manufacturing processes [2] [5].
The primary pharmaceutical application of this oxazoline-carboxylic acid derivative lies in its function as the preferred precursor for synthesizing the C-13 side chain of paclitaxel, docetaxel, and related taxane derivatives. Its significance stems from its stereochemical precision, which enables the production of enantiomerically pure taxanes without the need for laborious resolution processes. During semi-synthesis, the oxazoline ring undergoes regioselective acid-catalyzed hydrolysis after coupling to the taxane core (baccatin III or analogs), directly yielding the required N-benzoyl-(2'R,3'S)-phenylisoserine moiety present in the final drug molecule [5] [6] [9].
The compound's chemical versatility extends beyond classical taxanes to next-generation conjugates. Research documented in patent literature (CN112351976A) demonstrates its application in creating "taxane-lipid-polysaccharide double-type couplets"—innovative molecular hybrids designed to improve drug solubility and tumor targeting. These conjugates leverage the carboxylic acid functionality for ester or amide linkages with functionalized lipids and polysaccharides, creating amphiphilic structures that self-assemble into nanoparticles with enhanced biodistribution profiles. This advanced application illustrates how the molecule serves not merely as a structural building block but as a molecular handle for sophisticated drug delivery engineering [6].
Table 2: Synthetic Applications in Taxane Chemistry
Application Context | Chemical Transformation | Resulting Taxane Structure |
---|---|---|
Classic Paclitaxel Synthesis | Ring-opening hydrolysis after coupling | N-Benzoyl-(2'R,3'S)-phenylisoserine side chain |
C-13 Modified Analogs | Direct acylation of 10-deacetylbaccatin III analogs | C-13 position analogs with retained bioactivity |
C-14 Modified Derivatives | Multi-step functionalization | Derivatives with altered pharmacokinetics |
Nanoparticle Conjugates | Esterification with functionalized PEG-lipids | Tumor-targeted taxane delivery systems |
The economic significance of this intermediate is reflected in its market value, with current pricing ranging from $383 for 0.25g to $465 per gram, depending on supplier and quantity. This premium valuation underscores both the complexity of its enantioselective synthesis and its critical position in the supply chain for high-value oncology drugs. Manufacturing typically employs chiral pool starting materials or asymmetric catalysis to establish the (4S,5R) configuration with high enantiomeric excess, with key steps often involving the cyclization of (2R,3S)-3-phenylisoserine derivatives with benzaldehyde equivalents under carefully controlled conditions [2] [5].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3